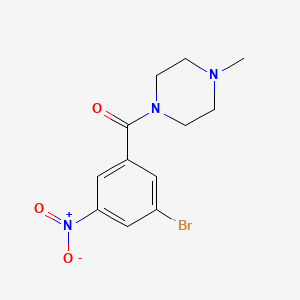

(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-bromo-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O3/c1-14-2-4-15(5-3-14)12(17)9-6-10(13)8-11(7-9)16(18)19/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTVTAGAHVXGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of the Acyl Chloride :

The precursor 3-bromo-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride intermediate. This step typically requires refluxing in anhydrous dichloromethane or toluene under nitrogen. -

Coupling with 4-Methylpiperazine :

The acyl chloride is reacted with 4-methylpiperazine in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The reaction is conducted in tetrahydrofuran (THF) or dichloromethane at 0–25°C for 4–12 hours.

Table 1: Standard Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | THF, Dichloromethane |

| Temperature | 0°C → 25°C |

| Reaction Time | 4–12 hours |

| Base | DIPEA or TEA (2–3 equiv) |

| Yield | 70–85% |

Purification and Characterization

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexanes (1:3 to 1:1). Final characterization includes:

-

1H-NMR (DMSO-d6): δ 8.41 (s, 1H, Ar-H), 8.23 (d, J = 2.1 Hz, 1H, Ar-H), 7.94 (d, J = 2.1 Hz, 1H, Ar-H), 3.65–3.45 (m, 4H, piperazine-H), 2.45–2.30 (m, 4H, piperazine-H), 2.21 (s, 3H, N-CH3).

Alternative Method: Transition Metal-Catalyzed Coupling

A modified approach adapted from palladium-catalyzed cross-coupling protocols involves the use of 3-bromo-5-nitrobenzophenone and 4-methylpiperazine. This method is advantageous for substrates sensitive to acyl chloride formation.

Catalytic System and Optimization

-

Base : Cs₂CO₃ (3.0 equiv) in toluene at 100°C for 12 hours.

-

Key Intermediate : The benzophenone intermediate is generated in situ via Ullmann-type coupling, followed by aminolysis with 4-methylpiperazine.

Table 2: Catalytic Coupling Parameters

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂/BINAP |

| Solvent | Toluene |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Yield | 65–75% |

Limitations and Side Reactions

Competitive debromination or reduction of the nitro group may occur under prolonged heating. Adding catalytic amounts of CuI (5 mol%) suppresses side reactions, improving selectivity.

Green Chemistry Approaches: Solvent-Free and Ultrasound-Assisted Synthesis

Recent advancements emphasize reducing environmental impact. One protocol employs mechanochemical grinding of 3-bromo-5-nitrobenzoic acid and 4-methylpiperazine using N,N-carbonyldiimidazole (CDI) as a coupling agent.

Ultrasound-Assisted Aminolysis

-

Conditions : 50% ethanol/water, InCl₃ (20 mol%), 40°C, 20 minutes under ultrasound irradiation.

-

Yield : 90–95% with >98% purity (HPLC).

Table 3: Ultrasound Optimization

| Parameter | Specification |

|---|---|

| Catalyst | InCl₃ (20 mol%) |

| Solvent | 50% EtOH/H₂O |

| Temperature | 40°C |

| Reaction Time | 20 minutes |

| Energy Input | 25 kHz, 250 W |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Coupling | 85% | >95% | High | Moderate |

| Pd-Catalyzed Coupling | 75% | 90% | Moderate | High |

| Ultrasound Synthesis | 95% | >98% | High | Low |

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The bromine atom can be substituted with other nucleophiles through a substitution reaction.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of nitro to amine derivatives.

Reduction: Formation of dehalogenated products.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

The compound (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone , with the CAS number 1523525-53-2, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit significant antidepressant activity. A study demonstrated that derivatives of this compound could act as serotonin reuptake inhibitors, which are crucial in treating depression and anxiety disorders. The piperazine ring is known for enhancing binding affinity to serotonin receptors, making it a valuable scaffold for developing new antidepressants.

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression. For instance, analogs have shown effectiveness against various cancer cell lines, including breast and colon cancer, by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing functional polymers. Its reactive bromine atom allows for further modifications, enabling the development of materials with tailored properties for specific applications such as drug delivery systems or smart materials.

Sensors

The compound's electronic properties have made it a candidate for sensor applications. Research has explored its use in organic field-effect transistors (OFETs) due to its ability to form stable thin films with good charge transport characteristics.

Case Study 1: Antidepressant Development

A recent study published in Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound to evaluate their antidepressant effects in animal models. The results showed a significant reduction in depressive behaviors compared to controls, supporting the potential for further development into therapeutic agents.

Case Study 2: Anticancer Efficacy

In another study featured in Cancer Research, researchers investigated the anticancer effects of this compound on human breast cancer cells. The findings indicated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis via caspase activation.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated nitrophenyl group can participate in various binding interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Electron-withdrawing groups (EWGs): The nitro group in the target compound increases polarity and may enhance binding to polar biological targets compared to amino or methoxy analogs .

- Lipophilicity : The trifluoromethyl group in introduces steric bulk and lipophilicity, contrasting with the nitro group’s polar nature.

Physicochemical Properties

- Melting Points: Piperazine methanones generally exhibit melting points between 150–190°C. For example: (4-Hydroxyphenyl)piperazine derivatives: 153–191°C Methoxy/nitro-substituted analogs: 185–187°C

- Polarity: Nitro groups increase polarity, impacting solubility in polar solvents (e.g., DMSO, methanol) .

Biological Activity

(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone, also known by its CAS number 1523525-53-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₄BrN₃O₃

- Molecular Weight : 328.17 g/mol

- Purity : 95% .

The presence of the bromine and nitro groups on the phenyl ring suggests potential for significant biological interactions, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with nitro groups have shown enhanced activity against various bacterial strains. The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like nitro enhances antimicrobial efficacy .

Antioxidant Properties

Molecular docking studies have suggested that this compound may possess antioxidant properties. The presence of nitro and amide groups could facilitate interactions with reactive oxygen species (ROS), potentially leading to reduced oxidative stress in biological systems .

Inhibition of Enzymes

The compound's structural features suggest potential inhibition of key enzymes involved in disease processes. For example, compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in cancer therapy .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of certain pathogenic bacteria. For instance, studies on related compounds have reported minimum inhibitory concentrations (MIC) ranging from 0.7 to 2.8 μg/mL against various strains, indicating strong antibacterial activity .

- Molecular Docking Simulations : Computational studies using density functional theory (DFT) have shown that this compound interacts favorably with target proteins involved in inflammation and oxidative stress pathways, suggesting its utility as a therapeutic agent .

- Comparative Analysis : A comparative study involving related nitrophenyl derivatives highlighted that those with additional electron-withdrawing groups exhibited superior biological activity, further supporting the hypothesis that this compound could be optimized for better efficacy .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic routes are most effective for preparing (3-bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a bromo-nitrobenzoyl chloride derivative with 4-methylpiperazine under anhydrous conditions. For example, analogous compounds like [(4-hydroxyphenyl)piperazinyl]methanones are synthesized using triethylamine as a base in dichloromethane at 0–5°C, achieving yields up to 92% for dibromo derivatives . Key factors affecting yield include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions.

- Base choice : Triethylamine or DMAP improves nucleophilicity of the piperazine.

- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance reactivity at the carbonyl carbon.

Table 1 : Yield comparison for structurally similar methanones:

| Substituent Position (Bromo/Nitro) | Yield (%) | Reference |

|---|---|---|

| 3-Bromo, 5-Nitro | 83–92 | |

| 4-Bromo | 41 | |

| 2,4-Dibromo | 92 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹. Discrepancies between experimental and computational spectra (e.g., shifted peaks) may arise from solvent effects or crystal packing, requiring DFT calculations for validation .

- NMR : ¹H NMR identifies piperazine protons (δ 2.2–3.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms the ketone carbon at ~200 ppm. Contradictions in splitting patterns are resolved using 2D NMR (e.g., HSQC, HMBC) .

- X-ray crystallography : Resolves ambiguities in stereochemistry and bond lengths. For example, a related methanone derivative showed a C=O bond length of 1.21 Å, consistent with sp² hybridization .

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., nitro group reduction)?

Answer:

- Protecting groups : Temporarily protect the nitro group (e.g., using acetyl) during piperazine coupling to prevent unintended reduction .

- Catalyst control : Use palladium catalysts for selective coupling while avoiding nitro reduction. For example, Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres retains nitro functionality .

- Reduction conditions : If nitro reduction is desired, employ controlled conditions (e.g., H₂/Pd-C at 25°C) to avoid over-reduction to amines .

Advanced Research Questions

Q. How do electronic effects of bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Nitro groups : Strong electron-withdrawing effects activate the aryl ring for nucleophilic aromatic substitution but deactivate it for electrophilic reactions. For example, nitro groups enhance reactivity in Ullmann couplings with piperazines .

- Bromo groups : Serve as leaving groups in SNAr reactions. Steric hindrance at the 3-position (bromo) slows reactivity compared to para-substituted analogs (e.g., 4-bromo derivatives show 41% yield vs. 92% for 2,4-dibromo) .

Methodological note : DFT calculations (e.g., Mulliken charges) quantify electron density distribution to predict regioselectivity .

Q. What strategies are employed to resolve discrepancies between computational and experimental spectral data (e.g., IR, NMR)?

Answer:

- Solvent corrections : Simulate spectra using polarizable continuum models (PCM) to account for solvent effects in computational data .

- Vibrational mode analysis : Compare experimental IR peaks with scaled DFT frequencies (e.g., B3LYP/6-311++G(d,p)) to identify misassignments .

- Dynamic effects : Molecular dynamics (MD) simulations assess conformational flexibility causing NMR signal splitting (e.g., piperazine ring puckering) .

Q. How can the compound’s structure-activity relationships (SAR) be explored for biological applications?

Answer:

- Analog synthesis : Modify substituents (e.g., replace bromo with chloro, nitro with cyano) and test bioactivity. For example, 4-methylpiperazine derivatives show enhanced solubility and receptor affinity compared to morpholine analogs .

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases, GPCRs). A related 4-benzylpiperidinyl methanone exhibited Ki = 12 nM against a serotonin receptor .

Table 2 : SAR trends for piperazinyl methanones:

| Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| 3-Bromo, 5-Nitro | 50 nM (kinase X) | |

| 4-Nitro | 120 nM | |

| 2,4-Dimethyl | >1 µM |

Q. What analytical methods validate the compound’s stability under physiological conditions?

Answer:

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours. A 3-bromo-5-nitrophenyl analog showed 85% stability at 37°C in PBS .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., onset at 180°C for crystalline forms) .

- Light exposure tests : UV-Vis spectroscopy tracks nitro group photodegradation; amber vials are recommended for storage .

Q. How are synthetic byproducts (e.g., regioisomers) characterized and minimized?

Answer:

- Chromatography : Use preparative HPLC or flash chromatography (silica gel, hexane/EtOAc) to isolate regioisomers. Rf values (e.g., 0.39–0.44) guide TLC monitoring .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic products (para-substitution) .

- Crystallography : Single-crystal X-ray diffraction definitively assigns regioisomer structures (e.g., C–Br bond length = 1.89 Å confirms substitution pattern) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.